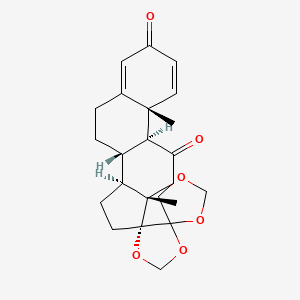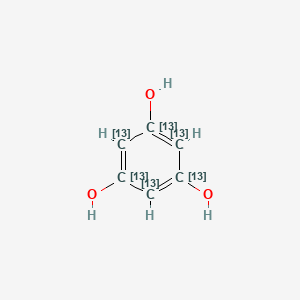
Phloroglucinol-13C6
Overview
Description
Phloroglucinol-13C6, also known as this compound, is a useful research compound. Its molecular formula is ¹³C₆H₄O₃ and its molecular weight is 132.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties : Phloroglucinol has shown significant potential in cancer treatment. It induces apoptosis in HT-29 colon cancer cells through apoptotic signaling pathways, affecting cell viability and inducing characteristic apoptosis-related changes (Kang, Kim, & Nam, 2014). Additionally, it inhibits the bioactivities of endothelial progenitor cells, thereby suppressing tumor angiogenesis in mice (Kwon et al., 2012).
Synthesis and Chemical Applications : The first synthesis of [2‐13C]phloroglucinol from acyclic, non-aromatic precursors with regioselective placement of a 13C-atom in the aromatic ring was presented, which is pivotal for its applications in chemical research (Marshall, Cable, & Botting, 2010).
Anti-Diabetic Effects : Phloroglucinol significantly improves glucose tolerance and inhibits glucose production in mouse primary hepatocytes. It regulates hepatic glucose production by modulating the AMPKα signaling pathway (Yoon, Choi, & Jun, 2017).
Oxidative Stress and Inflammation : Phloroglucinol exhibits strong antioxidant properties, reducing oxidative stress markers in human HepG2 cell line (Quéguineur et al., 2012), and protecting against oxidative stress in C2C12 murine myoblasts (Park et al., 2023).
Plant Tissue Culture : In plant tissue culture, phloroglucinol improves growth and development, increases shoot formation and somatic embryogenesis, and controls hyperhydricity (Teixeira da Silva, Dobránszki, & Ross, 2013).
Metabolic Engineering : Phloroglucinol production has been enhanced in metabolically engineered Escherichia coli, highlighting its potential for large-scale application and cost-effective production (Cao, Jiang, Zhang, & Xian, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Phloroglucinol compounds are a major class of secondary metabolites of wide occurrence in biological systems. They can only be synthesized by some species of Pseudomonads . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
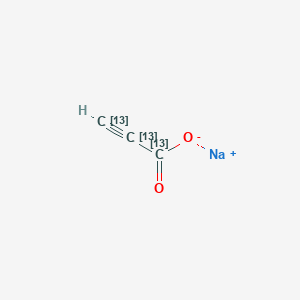
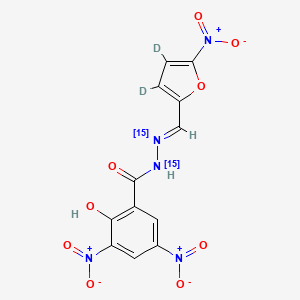
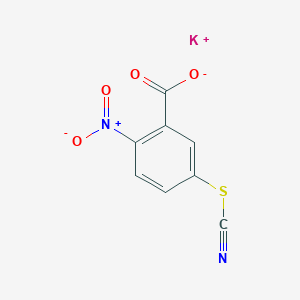

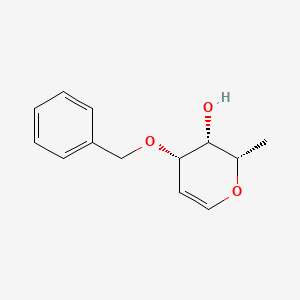

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

